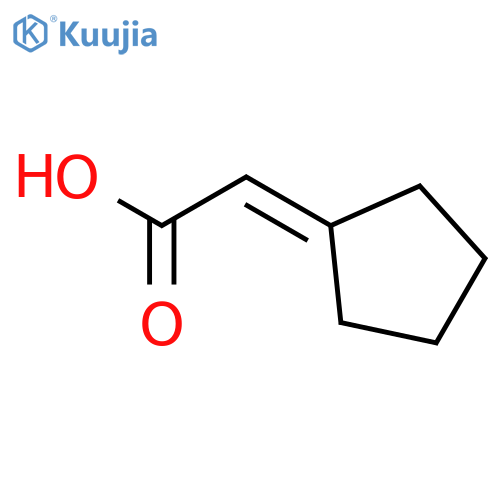Cas no 1903-27-1 (2-Cyclopentylideneacetic acid)

2-Cyclopentylideneacetic acid structure
商品名:2-Cyclopentylideneacetic acid
2-Cyclopentylideneacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-Cyclopentylideneacetic acid
- Acetic acid,2-cyclopentylidene-
- Cyclopentylideneacetic acid
- Aceticacid, cyclopentylidene- (9CI)
- D1,a-Cyclopentaneacetic acid(6CI,7CI)
- 1903-27-1
- AKOS009218783
- SCHEMBL1773442
- CGXLEHPBUZPLAZ-UHFFFAOYSA-N
- 2-cyclopentylideneaceticAcid
- DTXSID00304974
- SB13647
- CS-0449122
- Z352748244
- Acetic acid, 2-cyclopentylidene-
- Cyclopentylidene-acetic acid
- EN300-51378
- BAA90327
- TS-01660
- CHEMBL287547
- 2-cyclopentylidene-acetic acid
- A880424
- DB-338333
- G29974
-
- MDL: MFCD00034645
- インチ: InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h5H,1-4H2,(H,8,9)
- InChIKey: CGXLEHPBUZPLAZ-UHFFFAOYSA-N
- ほほえんだ: OC(=O)C=C1CCCC1
計算された属性
- せいみつぶんしりょう: 126.068
- どういたいしつりょう: 126.068
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3A^2
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- PSA: 37.30000
- LogP: 1.57140
2-Cyclopentylideneacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB272655-1 g |
2-Cyclopentylideneacetic acid; 98% |
1903-27-1 | 1g |
€231.60 | 2022-06-11 | ||
| Enamine | EN300-51378-0.25g |
2-cyclopentylideneacetic acid |
1903-27-1 | 0.25g |
$55.0 | 2023-05-03 | ||
| TRC | C993113-100mg |
2-Cyclopentylideneacetic Acid |
1903-27-1 | 100mg |
$ 50.00 | 2022-06-06 | ||
| Apollo Scientific | OR909192-1g |
2-Cyclopentylideneacetic acid |
1903-27-1 | 98% | 1g |
£150.00 | 2023-09-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0537-1G |
2-Cyclopentylideneacetic acid |
1903-27-1 | 95% | 1g |
¥ 726.00 | 2023-04-14 | |
| Enamine | EN300-51378-0.1g |
2-cyclopentylideneacetic acid |
1903-27-1 | 0.1g |
$39.0 | 2023-05-03 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0537-5G |
2-Cyclopentylideneacetic acid |
1903-27-1 | 95% | 5g |
¥ 2,296.00 | 2023-04-14 | |
| Chemenu | CM201981-10g |
Cyclopentylideneacetic acid |
1903-27-1 | 95% | 10g |
$524 | 2023-03-07 | |
| Chemenu | CM201981-5g |
Cyclopentylideneacetic acid |
1903-27-1 | 95% | 5g |
$312 | 2023-03-07 | |
| Enamine | EN300-51378-2.5g |
2-cyclopentylideneacetic acid |
1903-27-1 | 2.5g |
$306.0 | 2023-05-03 |
2-Cyclopentylideneacetic acid 関連文献
-
2. XC.—The chemistry of the three-carbon system. Part III. The αβ–βγ change in unsaturated acidsGeorge Armand Robert Kon,Reginald Patrick Linstead J. Chem. Soc. Trans. 1925 127 616
-
3. CXLVIII.—Studies in “strainless” rings. Part II. The effect of the trans-decalin nucleus on the carbon tetrahedral angleKeshaviah Aswath Narain Rao J. Chem. Soc. 1930 1162
-
4. LIII.—The synthesis of Δ1-cyclopenteneacetic acid and 1-methyl-Δ2-cyclohexene-3-acetic acidVictor John Harding,Walter Norman Haworth J. Chem. Soc. Trans. 1910 97 486
1903-27-1 (2-Cyclopentylideneacetic acid) 関連製品
- 459-80-3(3,7-Dimethylocta-2,6-dienoic acid)
- 1552-91-6(2-Cyclohexylideneacetic acid)
- 35205-70-0((2E)-3-methylhex-2-enoic acid)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1903-27-1)2-Cyclopentylideneacetic acid

清らかである:99%
はかる:5g
価格 ($):577.0